Cobalt(II) carbonate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Other Cobalt Compounds:

Cobalt(II) carbonate hydrate serves as a versatile starting material for synthesizing other crucial cobalt compounds.

- Cobalt oxides: Heating cobalt(II) carbonate hydrate (calcination) at specific temperatures yields various cobalt oxides, including CoO, Co3O4, and Co2O3, widely employed in catalysis, pigments, and battery materials .

- Cobalt sulfides: Through various methods, researchers can convert cobalt(II) carbonate hydrate into desired cobalt sulfides like CoS and CoS2, which find applications in energy storage and conversion technologies .

- Other cobalt-based materials: Cobalt(II) carbonate hydrate can also act as a precursor for synthesizing complex cobalt-containing materials with specific functionalities, like catalysts, magnetic materials, and coordination polymers .

Pigment and Catalyst Development:

Cobalt(II) carbonate hydrate itself exhibits potential in pigment and catalyst research:

- Pigment development: The inherent pink color of cobalt(II) carbonate hydrate makes it a potential candidate for pigment development, although its lightfastness (resistance to fading) needs further investigation .

- Catalyst research: Research explores the use of cobalt(II) carbonate hydrate as a catalyst or catalyst precursor for various reactions, including oxidation, hydrogenation, and dehydrogenation reactions .

Material Science Research:

The unique properties of cobalt(II) carbonate hydrate make it valuable in material science research:

- Lithium-ion battery research: Researchers investigate cobalt(II) carbonate hydrate as a potential cathode material for lithium-ion batteries due to its potential for high capacity and good cycle stability .

- Magnetic material research: The magnetic properties of cobalt(II) carbonate hydrate are under exploration for potential applications in magnetic recording media and spintronics .

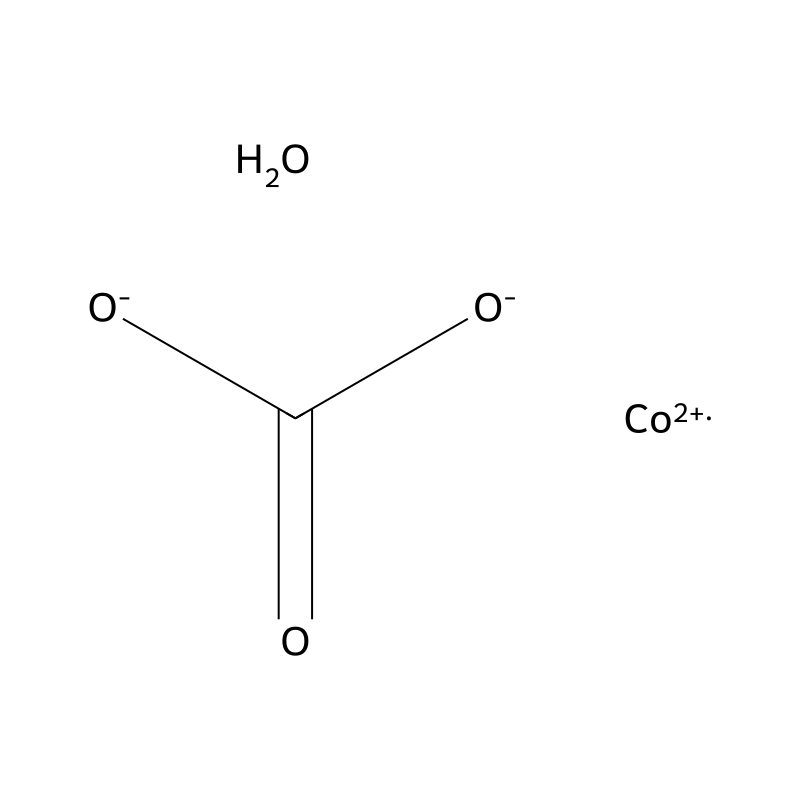

Cobalt(II) carbonate hydrate is an inorganic compound with the formula CoCO₃·xH₂O, where x represents the number of water molecules associated with the cobalt carbonate. This compound typically appears as a pink or red solid and is known for its paramagnetic properties. Cobalt(II) carbonate hydrate serves as an important intermediate in various chemical processes, particularly in the extraction and purification of cobalt from its ores. It is also recognized for its role as a pigment and precursor in the production of cobalt-based catalysts and ceramics .

- Dissolution in Acids: Like many transition metal carbonates, it is insoluble in water but reacts readily with mineral acids. For example:

- Thermal Decomposition: Upon heating, cobalt(II) carbonate hydrate decomposes to form cobalt(II) oxide and carbon dioxide:

- Formation of Coordination Complexes: It can react with ligands such as acetylacetone to form coordination complexes, such as tris(acetylacetonato)cobalt(III):

Cobalt(II) carbonate hydrate can be synthesized through several methods:

- Precipitation Reaction: The most common method involves the reaction between cobaltous sulfate and sodium bicarbonate:

- Hydration of Anhydrous Cobalt Carbonate: Anhydrous cobalt carbonate can be hydrated by exposure to moisture or water under controlled conditions.

- Solvothermal Synthesis: This method involves dissolving cobalt salts in a solvent at high temperatures and pressures to facilitate the formation of cobalt(II) carbonate hydrate.

Cobalt(II) carbonate hydrate has diverse applications across various fields:

- Pigments: It is used as a pigment in ceramics and glass, contributing to blue and green colors.

- Catalysts: The compound serves as a precursor for producing cobalt-based catalysts used in organic synthesis and industrial processes.

- Nutritional Supplements: Due to its cobalt content, it is included in dietary supplements aimed at addressing deficiencies in vitamin B12.

- Materials Science: It is employed in the manufacture of advanced materials, including batteries and electronic components.

Research on the interactions of cobalt(II) carbonate hydrate with other compounds has revealed its potential for forming various coordination complexes. These interactions can significantly affect its reactivity and biological activity. Studies have focused on its interactions with ligands like acetylacetone, which can enhance its catalytic properties or alter its solubility characteristics .

Cobalt(II) carbonate hydrate shares similarities with several other cobalt-containing compounds. Here are some notable examples:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Cobalt(II) hydroxide | Co(OH)₂ | Insoluble in water; used in batteries |

| Cobalt(II) oxide | CoO | A black solid; used as a catalyst |

| Cobalt(II) acetate | Co(C₂H₃O₂)₂ | Soluble; used in organic synthesis |

| Spherocobaltite | CoCO₃ | Natural mineral form of cobalt carbonate |

| Cobaltocalcite | CaCo₃·CoCO₃ | A calcite variety containing cobalt |

Uniqueness

Cobalt(II) carbonate hydrate stands out due to its dual role as both a pigment and an essential nutrient source. Unlike other compounds like cobalt(II) oxide or hydroxide, which primarily serve industrial purposes, cobalt(II) carbonate hydrate's biological significance adds an important dimension to its utility.

Hydrothermal Synthesis Optimization Strategies

Hydrothermal methods dominate CoCO₃·xH₂O production due to their scalability and control over crystallinity. Key parameters include:

- Precursor selection: CoCl₂·6H₂O or Co(NO₃)₂·6H₂O reacts with urea (CO(NH₂)₂) under alkaline conditions (pH 9–11) to generate carbonate ions via urea hydrolysis.

- Temperature and time: Optimal yields occur at 160°C for 24–36 hr, with prolonged durations (>48 hr) inducing phase impurities.

- Surfactants: Cetyltrimethylammonium bromide (CTAB) reduces particle aggregation, yielding uniform submicrometer crystals (300–500 nm).

Table 1: Hydrothermal Synthesis Parameters and Outcomes

| Parameter | Optimal Range | Outcome |

|---|---|---|

| Co:Urea molar ratio | 1:10–1:20 | Pure CoCO₃·xH₂O (>99%) |

| Temperature | 140–160°C | Crystallite size: 30–50 nm |

| CTAB concentration | 0.1–0.5 wt% | Reduced agglomeration (PDI < 0.2) |

Solvothermal Approaches with Mixed Solvent Systems

Ethanol-water or glycerol-water mixtures enable morphology tuning:

- Ethanol (30–50 vol%): Produces hexagonal plates (200–300 nm) due to reduced dielectric constant, slowing nucleation.

- Glycerol (20–40 vol%): Yields spherical aggregates (1–2 µm) via viscosity-mediated growth.

- Kinetic control: Higher ethanol ratios (>70%) destabilize Co²⁺ complexes, forming amorphous intermediates.

Morphological Control Through Template-Free Fabrication

Excess NH₄HCO₃ (Co:carbonate = 1:6) is critical for spherical CoCO₃·xH₂O:

- Mechanism: NH₄HCO₃ buffers pH (~8.5), enabling Ostwald ripening of Co(CO₃)₀.₅(OH)·0.11H₂O into CoCO₃·xH₂O during static aging.

- Stirring effects: Limited stirring (1 hr) preserves spherical morphology, while prolonged agitation fragments crystals.

Figure 1: SEM images of CoCO₃·xH₂O (A: hexagonal plates, B: spheres).

Polytypic Phase Formation Mechanisms

CoCO₃·xH₂O exhibits structural flexibility depending on hydration:

- Rhombohedral phase (JCPDS 48-0084): Dominant at x ≈ 1, with Co²⁺ in octahedral sites.

- Monoclinic variants: High-hydration conditions (x > 1.5) induce stacking faults, observed via selected-area electron diffraction (SAED).

- Phase transitions: Calcination at 300–500°C converts CoCO₃·xH₂O to Co₃O₄ via decarbonylation.

Density Functional Theory Simulations of Layered Hydroxide-Carbonate Systems

Density functional theory simulations have proven indispensable for unraveling the complex energy landscape of cobalt(II) carbonate hydrate. Comparative studies of four potential structural models—malachite-like (monoclinic P2~1~/a), rosasite-like (monoclinic P112~1~/n), orthorhombic, and triclinic kolwezite-type—reveal fundamental stability relationships [1] [3]. The malachite and rosasite polytypes emerge as distinct local energy minima with near-identical formation energies (ΔE = 0.04 meV per formula unit), while the orthorhombic and triclinic structures collapse into the malachite configuration during relaxation [1] [3].

Table 1. Relative DFT Energies for Competing Polytypes of Co~2~CO~3~(OH)~2~

| Structure Type | Space Group | Energy (meV/f.u.) |

|---|---|---|

| Malachite-like | P2~1~/a | 0.00 |

| Rosasite-like | P112~1~/n | 0.04 |

| Orthorhombic (relaxed) | Pnma | 16.92 |

The simulations predict nearly identical lattice parameters for both stable polytypes:

- Malachite-type: a = 12.30 Å, b = 9.33 Å, c = 3.14 Å, β = 82.3°

- Rosasite-type: a = 3.14 Å, b = 12.29 Å, c = 9.33 Å, γ = 82.3°

This energy degeneracy suggests that minor variations in synthesis conditions could preferentially stabilize either polytype, while mixed stacking sequences remain thermodynamically accessible [1] [3].

Powder X-Ray Diffraction Refinement Challenges

Experimental characterization of cobalt(II) carbonate hydrate through PXRD reveals significant refinement challenges, even when guided by DFT-optimized structural models. Rietveld refinement against experimental data collected on hydrothermally synthesized samples (338 K, 6 days crystallization) achieves best fits using the rosasite-type model (R~wp~ = 11.9%), but critical discrepancies persist in peak intensities and breadth [1] [3]. The (020) reflection at 12.3° 2θ demonstrates particular misfit, suggesting either:

- Partial Co~2+~ vacancy formation (∼13% occupancy at Co1 sites)

- Anisotropic crystallite size effects from plate-like nanocrystals (SEM/TEM confirmed dimensions: 50-200 nm × 10-20 nm)

- Intergrowth of malachite- and rosasite-type domains

Notably, attempts to refine the malachite-type model yield substantially higher residuals (R~wp~ > 15%), confirming the rosasite framework as the dominant structural motif [1] [3]. However, the persistence of unmodeled diffraction features—particularly a shoulder at 16.1° 2θ—strongly implies the presence of secondary structural components not accounted for in single-phase refinements.

Stacking Disorder Analysis in Rosasite-Malachite Polytypes

The near-degeneracy of rosasite and malachite polytypes in DFT simulations provides a natural explanation for observed PXRD refinement challenges through stacking disorder mechanisms. These polytypes differ primarily in their layer stacking sequences:

- Rosasite-type: ABAB stacking with monoclinic angle between a and c axes

- Malachite-type: ACAC stacking with monoclinic angle between a and b axes

Intergrowth of these stacking sequences creates planar defects that broaden specific reflections while leaving basal spacings intact. The most pronounced effects appear in higher-angle peaks (2θ > 30°), where hkl indices with non-zero l components exhibit pronounced asymmetry [1] [3].

Monte Carlo simulations of stacking disorder predict measurable differences in PDF (pair distribution function) profiles beyond 10 Å, though current experimental PDF data remains insufficient to confirm these predictions. Proposed structural models incorporating 15-30% malachite-type stacking faults within a rosasite matrix reduce R~wp~ values by ∼2%, though not sufficiently to achieve satisfactory refinement quality [1] [3].

This structural complexity suggests that cobalt(II) carbonate hydrate may exist as:

- Phase-pure rosasite-type under strict hydrothermal conditions

- Mixed polytypes under rapid precipitation conditions

- Stacking-disordered intermediates during Ostwald ripening processes

The active site configuration of cobalt(II) carbonate hydrate in oxygen evolution reaction catalysis involves the transformation of the initial cobalt(II) centers into electrochemically active species under alkaline conditions. Cobalt carbonate hydroxide hydrate exhibits intrinsic limitations as a precursor material, with pure cobalt carbonate hydroxide hydrate showing poor catalytic activity due to its stable layered structure and limited active site accessibility.

The optimal active site configuration emerges through electrochemical transformation during cycling, where the initial cobalt(II) carbonate hydrate structure undergoes partial conversion to cobalt oxyhydroxide phases. Iron-doped cobalt carbonate hydroxide hydrate nanowires represent the most effective active site configuration, achieving remarkable oxygen evolution reaction performance with an overpotential of only 200 millivolts versus the reversible hydrogen electrode at a current density of 10 milliamperes per square centimeter. This enhancement results from iron atoms modifying the electronic structure of cobalt centers, lowering the reactive energy barrier for oxygen evolution.

Crystallographic analysis reveals that cobalt(II) carbonate hydrate adopts a monoclinic crystal structure with space group P21/a, featuring lattice parameters of a = 9.448 angstroms, b = 12.186 angstroms, c = 3.188 angstroms, and β = 98.593 degrees. The structure contains two crystallographically different cobalt(II) ions: Co(1) coordinated to two oxygen atoms from carbonate ions and two hydroxide ions, and Co(2) coordinated to two oxygen atoms from carbonate ions and four hydroxide ions, forming distorted octahedra with (4+2) coordination.

Cobalt hydroxide carbonate superstructures assembled from nanoneedles demonstrate superior active site accessibility, achieving 10 milliamperes per square centimeter at an overpotential of merely 240 millivolts. The three-dimensional superstructure provides enhanced electron transport and increased exposure of catalytically active sites compared to conventional layered structures.

Geometric considerations of cobalt cations significantly influence oxygen evolution reaction activity. Research demonstrates that cobalt(III) in octahedral coordination represents the optimal geometrical configuration for oxygen evolution reaction, with cobalt(II) in octahedral sites exhibiting better activity than cobalt(II) in tetrahedral sites. The conversion of oxygen radical intermediates into hydroperoxide species constitutes the rate-determining step for both cobalt(III) octahedral and cobalt(II) tetrahedral configurations.

The active phase transformation during oxygen evolution reaction involves the evolution from cobalt(II) carbonate hydrate to cobalt oxyhydroxide species through electrochemical oxidation. Silver nanoparticle decoration on urchin-like cobalt carbonate hydroxide hydrate enhances this transformation by facilitating electron transfer to cobalt carbonate hydroxide hydrate surfaces, accelerating the conversion of surface cobalt(II) to cobalt(III)/cobalt(IV) through proton-coupled electron transfer processes.

Electron Transfer Pathways in Alkaline Media

Electron transfer pathways in cobalt(II) carbonate hydrate electrocatalysis involve complex proton-coupled electron transfer mechanisms that facilitate oxygen evolution under alkaline conditions. The electronic structure of cobalt carbonate hydrate exhibits facet-dependent band gaps ranging from 0.2 to 1.0 electron volts, with the (120) facet in two-dimensional nanosheets displaying significantly lower band gaps (0.2 electron volts) compared to the (200) facet in one-dimensional nanowires (1.04 electron volts).

The fundamental electron transfer mechanism proceeds through sequential proton-coupled electron transfer steps, beginning with the formation of cobalt(IV)-oxyl species as the driving force for oxygen evolution catalysis. Density functional theory calculations reveal that the removal of two electrons from terminal cobalt-hydroxide species precedes proton release and is sufficient to promote cobalt(IV)-oxyl formation. This revised mechanism indicates that cobalt(IV)-oxyl species formation follows the equilibrium: [Co(IV)-O- H] ⇌ [Co(IV)=O- ] + H+.

Alkaline electrolyte conditions significantly influence electron transfer kinetics through multiple pathways. Cation effects in alkaline media demonstrate that smaller, more acidic alkali metal cations (lithium+ > sodium+ > potassium+ > cesium+) enhance electron transfer rates by serving as proton donors through their hydration shells. The hydration shell of cations acts as a proton source in rate-determining protonation steps, with acidic cations promoting proton-coupled electron transfer through stronger cation-water interactions.

Electronic band structure analysis using density functional theory reveals that cobalt carbonate hydrate materials exhibit p-type semiconducting behavior with valence band maxima and conduction band minima located along high symmetry points in the Brillouin zone. The direct nature of the band gap transition facilitates efficient electron-hole pair generation and transport during electrocatalytic oxygen evolution.

Electron transport properties in cobalt carbonate hydroxide materials depend strongly on structural morphology and crystallographic orientation. Two-dimensional nanosheets provide shorter ion transfer paths and lower electron transfer resistance compared to one-dimensional nanowires, resulting in enhanced electrochemical reaction kinetics. Electrochemical impedance spectroscopy measurements confirm that electron transfer and reaction kinetics are more efficient in two-dimensional nanosheet morphologies.

Metal doping strategies fundamentally alter electron transfer pathways by modifying the electronic structure around active cobalt sites. Molybdenum doping in cobalt carbonate hydroxide creates electron modulation effects that enhance intrinsic catalytic activity. Manganese doping simultaneously modulates nanosheet morphology to increase electrochemical active surface area while tuning the electronic structure of cobalt centers to boost intrinsic activity.

Charge transfer mechanisms during oxygen evolution involve multiple intermediate species formation and transformation. Surface reconstruction processes occur during electrochemical cycling, where carbonate and hydroxide ions exchange dynamically, further enhancing catalytic activities through optimization of active site configurations. This dynamic surface self-reconstruction represents a critical factor in maintaining high electron transfer rates during extended catalytic operation.

Stability Degradation Mechanisms During Electrocatalytic Cycling

Stability degradation mechanisms in cobalt(II) carbonate hydrate electrocatalysts during extended cycling involve complex structural, chemical, and morphological transformations that affect long-term catalytic performance. Cycling stability varies significantly among different cobalt carbonate hydrate configurations, with pristine nickel carbonate hydroxide preserving only 30.1% capacitance after 3000 cycles, while cobalt carbonate hydroxide exhibits superior retention of 95.4% after 3000 cycles.

Structural degradation pathways involve the dissolution and reconstruction of cobalt carbonate hydrate phases during electrochemical cycling. Cobalt dissolution kinetics under acidic conditions demonstrate sluggish behavior despite high thermodynamic tendencies, with dissolution rates controllable through modified electrochemical protocols. Online inductively coupled plasma mass spectrometry studies reveal that cobalt dissolution exhibits transient character, with several electrochemical reaction pathways contributing to cobalt(III) oxide dissolution.

Phase transformation stability during cycling involves the evolution from cobalt carbonate hydrate to cobalt oxyhydroxide active phases. Thermal analysis demonstrates that cobalt carbonate hydroxide materials undergo decomposition through stepwise processes: dehydroxylation and carbon dioxide loss occurring simultaneously at temperatures around 393 Kelvin. Long-term cycling studies show that cobalt carbonate hydroxide materials can maintain structural integrity for over 5000 charge-discharge cycles with capacitance retention exceeding 92%.

Morphological changes during extended cycling represent critical degradation mechanisms affecting catalytic performance. High-resolution transmission electron microscopy analysis reveals that cobalt carbonate hydroxide particles experience partial dissolution during charge-discharge processes, allowing easier ion access but potentially compromising mechanical robustness. Particle agglomeration and sintering processes occur at elevated temperatures, leading to decreased surface area and reduced catalytic activity.

Chemical stability factors influence degradation rates through multiple pathways. Electrolyte interaction with cobalt carbonate hydrate surfaces leads to gradual changes in surface composition, with decreased cobalt surface concentrations and increased borate or carbonate accumulation over extended operation periods. pH-dependent stability shows that cobalt carbonate hydrate materials demonstrate optimal stability in alkaline conditions (pH 12-14), with increased dissolution rates under neutral or acidic conditions.

Electronic structure evolution during cycling affects long-term stability through changes in oxidation state distributions and electronic conductivity. X-ray photoelectron spectroscopy studies reveal that cycling induces changes in cobalt(II)/cobalt(III) ratios, with higher cobalt(II) content generally associated with improved stability. Band gap modifications occur during cycling, with prolonged operation potentially leading to electronic structure changes that affect catalytic activity.

Mitigation strategies for stability enhancement include heteroatom doping, support material optimization, and surface modification approaches. Iron doping in cobalt carbonate hydroxide hydrate nanowires demonstrates exceptional stability over 130 hours at large current densities of 55 milliamperes per square centimeter, with no activity decline observed after 3000 cycle tests. Carbon support integration provides mechanical stabilization and electrical conductivity enhancement, leading to improved cycling stability.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard